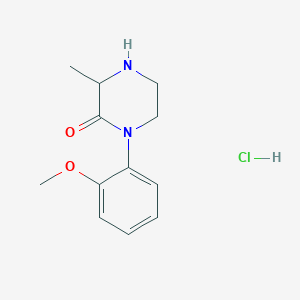
1-(2-Methoxy-phenyl)-3-methyl-piperazin-2-one hydrochloride
Descripción general
Descripción
1-(2-Methoxyphenyl)-piperazine hydrochloride is an analytical reference standard categorized as a piperazine . It is used as a reference material for forensic laboratories and in chemical synthesis studies .
Synthesis Analysis
The synthesis of 1-(2-Methoxyphenyl)-piperazine hydrochloride involves several methods. One common method is the reaction of diethanolamine with m-chloroaniline . Another method involves the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene . A recent development in the synthesis of piperazine derivatives includes the cyclization of 1,2-diamine derivatives with sulfonium salts .Molecular Structure Analysis
The molecular formula of 1-(2-Methoxyphenyl)-piperazine hydrochloride is C11H16N2O • HCl . The structure of this compound has been confirmed by various analytical techniques .Physical And Chemical Properties Analysis
1-(2-Methoxyphenyl)-piperazine hydrochloride is a white powder . Its melting point is between 217-219 °C . The compound is hygroscopic, meaning it absorbs moisture from the air .Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis
Research into 1-(2-Methoxy-phenyl)-3-methyl-piperazin-2-one hydrochloride and similar compounds primarily focuses on chemical synthesis, structural analysis, and potential pharmacological applications. For instance, Wang Xiao-shan (2011) explored the synthesis of a related compound, 3-(4-Hydroxy-3-methoxy-phenyl)-1-piperazin-1-yl-propenone hydrochloride, involving steps like acetylation, reaction with piperazine, and deacetylation, achieving a yield of over 56.9%. The compound's structure was confirmed using IR, 1HNMR, and MS techniques (Wang Xiao-shan, 2011).
Pharmacological Evaluation
Further research delves into the pharmacological properties of derivatives of piperazine compounds. Kumar et al. (2017) synthesized a series of novel piperazine derivatives, evaluating their antidepressant and antianxiety activities through Porsolt’s behavioral despair test and the plus maze method on albino mice. Some compounds showed significant reductions in immobility times, indicating potential antidepressant and antianxiety effects (J. Kumar et al., 2017).
Bioactivity and Potential Therapeutic Applications
Gul et al. (2019) synthesized new Mannich bases with piperazines, assessing their cytotoxic/anticancer and carbonic anhydrase inhibitory effects. The study identified compounds with significant bioactivity, suggesting potential therapeutic applications in cancer treatment and enzyme inhibition (H. Gul et al., 2019).
Spectroscopic and Conformational Analysis
Prabavathi et al. (2015) conducted a spectroscopic investigation of 1-(2-Methoxyphenyl) Piperazine, employing techniques like FT-IR, FT-Raman, NMR, and UV-Vis to analyze the compound's vibrational and electronic properties. The study provided insights into the compound's structure and reactivity, contributing to a deeper understanding of its chemical behavior (N. Prabavathi et al., 2015).
Safety and Hazards
Propiedades
IUPAC Name |
1-(2-methoxyphenyl)-3-methylpiperazin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.ClH/c1-9-12(15)14(8-7-13-9)10-5-3-4-6-11(10)16-2;/h3-6,9,13H,7-8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGIOFXJOXJFEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(CCN1)C2=CC=CC=C2OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49643998 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



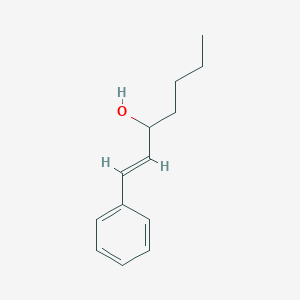


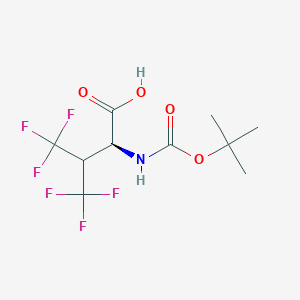

![3-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic Acid](/img/structure/B3081273.png)


![Ethyl 3-{[2-(4-fluorophenyl)ethyl]amino}propanoate](/img/structure/B3081292.png)
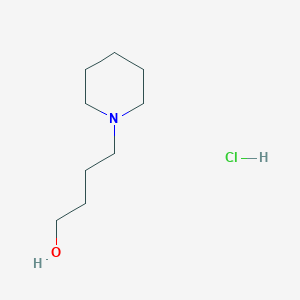
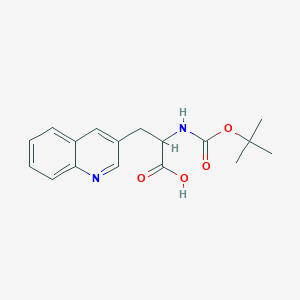

![2-({2-[(Tert-butoxycarbonyl)amino]-3-ethoxy-3-oxopropyl}sulfanyl)acetic acid](/img/structure/B3081332.png)
![Ethyl 5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxylate](/img/structure/B3081340.png)